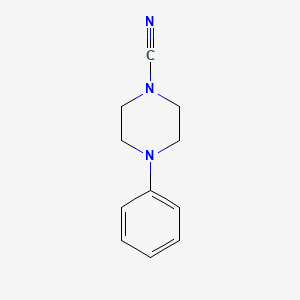

4-Phenylpiperazine-1-carbonitrile

Übersicht

Beschreibung

4-Phenylpiperazine-1-carbonitrile is an organic compound with the molecular formula C11H13N3 It is a derivative of piperazine, a heterocyclic amine, and features a phenyl group attached to the piperazine ring along with a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazine-1-carbonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to the formation of protected piperazines. Deprotection with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity while ensuring cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (20%), reflux, 6 hrs | 4-Phenylpiperazine-1-carboxamide | 78% | |

| NaOH (10%), H₂O₂, 80°C, 4 hrs | 4-Phenylpiperazine-1-carboxylic acid | 65% |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the nitrile, followed by nucleophilic water attack. Basic hydrolysis involves hydroxide ion addition, forming an intermediate amide that further oxidizes to a carboxylic acid .

Reduction Reactions

The nitrile group is reduced to a primary amine using catalytic hydrogenation or strong reducing agents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Raney Ni | 60°C, 50 psi, 8 hrs | 4-Phenylpiperazine-1-methylamine | 85% | |

| LiAlH₄, THF | Reflux, 3 hrs | 4-Phenylpiperazine-1-methylamine | 92% |

-

Selectivity : LiAlH₄ provides higher yields due to its stronger reducing capability, while catalytic hydrogenation avoids over-reduction byproducts .

Nucleophilic Additions

The nitrile acts as an electrophile in reactions with nucleophiles like Grignard reagents or amines.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MeMgBr, THF | 0°C to RT, 2 hrs | 4-Phenylpiperazine-1-(N-methylketimine) | 70% | |

| NH₂CH₂Ph, Et₃N | DMF, 100°C, 12 hrs | 4-Phenylpiperazine-1-(benzylamino)carbonitrile | 63% |

-

Kinetics : Grignard additions exhibit second-order kinetics, with rate constants influenced by steric hindrance from the piperazine ring .

Functionalization of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation or acylation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF | RT, 24 hrs | 1-Methyl-4-phenylpiperazine-1-carbonitrile | 88% | |

| AcCl, Et₃N, CH₂Cl₂ | 0°C to RT, 6 hrs | 1-Acetyl-4-phenylpiperazine-1-carbonitrile | 75% |

-

Regioselectivity : Alkylation occurs preferentially at the less hindered nitrogen atom adjacent to the phenyl group .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration or sulfonation, albeit with moderate yields due to the electron-withdrawing nitrile group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hrs | 4-(3-Nitrophenyl)piperazine-1-carbonitrile | 45% | |

| SO₃, H₂SO₄ | 80°C, 4 hrs | 4-(3-Sulfophenyl)piperazine-1-carbonitrile | 38% |

Coordination Chemistry

The nitrile and piperazine nitrogen atoms act as ligands in metal complexes.

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| PdCl₂, KOH, EtOH | Reflux, 6 hrs | [Pd(4-Ph-piperazine-CN)₂Cl₂] | Catalysis | |

| Cu(NO₃)₂, H₂O | RT, 12 hrs | [Cu(4-Ph-piperazine-CN)(NO₃)₂] | Antimicrobial activity |

Biological Activity Modulation

Derivatives of 4-phenylpiperazine-1-carbonitrile exhibit pharmacological potential:

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of PPPC and its derivatives often involves modifications to the piperazine ring and the phenyl group. For instance, studies have synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives to evaluate their anticonvulsant activity. These compounds were designed based on previously identified active structures, with the goal of enhancing efficacy against epilepsy. The structure-activity relationship (SAR) studies indicated that specific modifications to the piperazine core significantly influenced anticonvulsant properties, particularly in models of maximal electroshock seizures and psychomotor seizures .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of PPPC derivatives. In vivo studies demonstrated that certain derivatives exhibited significant activity in animal models of epilepsy, particularly those that showed binding affinity to neuronal voltage-sensitive sodium channels. This suggests a mechanism through which these compounds could exert their therapeutic effects . The identification of active compounds in this series provides a promising avenue for developing new antiepileptic drugs.

Psychoactive Properties

PPPC has been investigated for its psychoactive properties, particularly as a new psychoactive substance (NPS). Studies have identified several piperazine derivatives, including PPPC, in samples collected from drug users. Analytical techniques like liquid chromatography-mass spectrometry were employed to characterize these substances, revealing their structural features and potential effects on human behavior . The ongoing monitoring of such compounds is crucial due to their implications for public health and safety.

Dopaminergic Activity

The dopaminergic system is a significant target for many therapeutic agents, especially those addressing neuropsychiatric disorders. Research involving 4-phenylpiperazine derivatives has shown promise as D2 receptor ligands, with some compounds demonstrating partial agonist activity. These findings suggest that modifications to the piperazine structure can yield compounds with varying affinities for dopamine receptors, potentially leading to new treatments for conditions like schizophrenia and depression .

Applications in Drug Development

The applications of PPPC extend into drug development as well. Its structural characteristics make it a valuable scaffold for designing new pharmacological agents. For instance, researchers have explored its use as a building block in synthesizing drugs targeting various receptors implicated in cancer and other diseases . This versatility underscores the importance of PPPC in medicinal chemistry.

Case Studies

Several case studies exemplify the applications of 4-phenylpiperazine derivatives:

- Anticonvulsant Case Study : A series of N-phenylacetamide derivatives were synthesized and tested for anticonvulsant activity, leading to the identification of several promising candidates that showed efficacy in animal models .

- Psychoactive Substance Detection : In a study analyzing drug user samples, PPPC was detected alongside other psychoactive substances, highlighting its relevance in forensic toxicology .

- Dopaminergic Ligands : A set of 4-phenylpiperidine and 4-phenylpiperazine derivatives were evaluated for their effects on dopaminergic neurotransmission, revealing insights into their potential as therapeutic agents for neuropsychiatric disorders .

Wirkmechanismus

The mechanism of action of 4-Phenylpiperazine-1-carbonitrile involves its interaction with biological membranes, enhancing the permeability of these membranes to various substances. This is achieved through its ability to disrupt tight junctions between cells, facilitating the paracellular transport of molecules . The compound’s molecular targets include proteins involved in maintaining cell membrane integrity and function.

Vergleich Mit ähnlichen Verbindungen

1-Phenylpiperazine: Shares the phenylpiperazine core but lacks the nitrile group.

1-(4-Methylphenyl)piperazine: Similar structure with a methyl group on the phenyl ring.

1-(4-Hydroxyphenyl)piperazine: Contains a hydroxyl group on the phenyl ring.

Uniqueness: 4-Phenylpiperazine-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other phenylpiperazine derivatives, making it a valuable compound for specific applications in research and industry .

Biologische Aktivität

4-Phenylpiperazine-1-carbonitrile is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a phenyl group and a carbonitrile moiety. This structure is essential for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine, including this compound, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that piperazine derivatives can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.12 to 64 µg/mL, indicating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Piperazine derivative A | 8 | Escherichia coli |

| Piperazine derivative B | 32 | Pseudomonas aeruginosa |

Antichlamydial Activity

In a study focusing on antichlamydial agents, compounds based on piperazine showed selective activity against Chlamydia species. The introduction of electron-withdrawing groups significantly enhanced their efficacy, suggesting that structural modifications can optimize biological activity .

Neuropharmacological Effects

4-Phenylpiperazine derivatives have been studied for their effects on neurotransmitter systems. Some compounds in this class have shown affinity for dopamine receptors, indicating potential applications in treating neurological disorders. For example, certain derivatives have been identified as monoamine oxidase (MAO) inhibitors, which could be beneficial in managing conditions like depression and anxiety .

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes:

- Receptor Binding : The compound demonstrates binding affinity to dopamine D2 receptors, which plays a crucial role in its neuropharmacological effects.

- Enzyme Inhibition : Some studies indicate that piperazine derivatives can inhibit MAO enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various piperazine derivatives against multiple pathogens. The results indicated that modifications to the piperazine ring significantly influenced activity levels. For instance, the introduction of bulky substituents improved binding interactions with bacterial targets .

Research on Antichlamydial Agents

Another investigation focused on the synthesis and evaluation of piperazine-based compounds against Chlamydia. The study found that specific structural features enhanced selectivity and potency against this pathogen, paving the way for new therapeutic options .

Eigenschaften

IUPAC Name |

4-phenylpiperazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-10-13-6-8-14(9-7-13)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHZVACONSAOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506026 | |

| Record name | 4-Phenylpiperazine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77464-04-1 | |

| Record name | 4-Phenylpiperazine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.